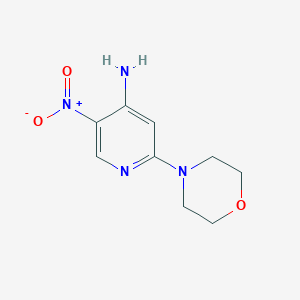
2-(Morpholin-4-yl)-5-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a morpholine ring attached to a pyridine ring, which is further substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the morpholine group. One common method involves the reaction of 4-chloro-2-nitropyridine with morpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-(Morpholin-4-yl)-5-aminopyridin-4-amine.
Substitution: Various substituted pyridine derivatives.
Condensation: Schiff bases with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The morpholine ring can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine: Known for its selective inhibition of p97 ATPase and GATA modulator activity.
5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile: Exhibits recyclization properties and forms various heterocyclic compounds upon reaction with hydrazine hydrate.
Uniqueness
2-(Morpholin-4-yl)-5-nitropyridin-4-amine stands out due to its unique combination of a morpholine ring and a nitro-substituted pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O3/c10-7-5-9(11-6-8(7)13(14)15)12-1-3-16-4-2-12/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
GFMFQKPYQFPVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















